molecular formula C10H16N2O4 B2741964 N-Bocamino-cyano-acetic acid ethyl ester CAS No. 865370-16-7

N-Bocamino-cyano-acetic acid ethyl ester

Cat. No.: B2741964
CAS No.: 865370-16-7
M. Wt: 228.248
InChI Key: KJUZWYMGERWKTL-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Research Paradigms

In the landscape of modern chemical research, there is a continuous demand for efficient and modular synthetic strategies to construct novel molecules with desired functions. N-Boc-amino-cyano-acetic acid ethyl ester fits squarely within this paradigm as a highly functionalized and readily modifiable starting material. Its utility is most pronounced in the synthesis of non-canonical amino acids and heterocyclic compounds.

The presence of both a nitrile and an ester group attached to the same carbon atom (an α-carbon) renders the α-proton acidic, allowing for a variety of carbon-carbon bond-forming reactions. This reactivity enables the introduction of diverse substituents at the α-position, providing access to a wide array of α,α-disubstituted amino acid derivatives. These non-proteinogenic amino acids are of significant interest in drug discovery as they can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their biological activity. nih.gov

Furthermore, the compound serves as a key intermediate in the construction of various heterocyclic systems. The nitrile and ester functionalities can participate in cyclization reactions to form rings that are core structures in many pharmaceutically active compounds. Research has demonstrated its application in creating complex peptides and other organic architectures due to its dual functionality.

Historical Trajectories and Foundational Significance of the Compound's Structural Motifs in Synthetic Chemistry

The importance of N-Boc-amino-cyano-acetic acid ethyl ester can be understood by examining the historical and foundational significance of its constituent structural motifs in synthetic chemistry.

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.net Its development was a pivotal moment in the history of peptide chemistry, particularly for the advent of solid-phase peptide synthesis (SPPS) pioneered by Bruce Merrifield. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). cymitquimica.commasterorganicchemistry.com This orthogonality allows for the selective deprotection of the amine function without disturbing other sensitive parts of a molecule, a fundamental concept in the synthesis of complex molecules like peptides and natural products. masterorganicchemistry.comnih.gov

The Cyano-Acetic Acid Ethyl Ester Motif : Ethyl cyanoacetate (B8463686) is a classic example of an "active methylene" compound, a class of molecules that has been fundamental to the development of carbon-carbon bond-forming reactions for over a century. wikipedia.org The methylene (B1212753) group, flanked by the electron-withdrawing nitrile and carbonyl groups, is readily deprotonated to form a stabilized carbanion. wikipedia.org This nucleophile is a key reactant in cornerstone reactions of organic synthesis, including the Knoevenagel condensation and the Michael addition. wikipedia.orgscielo.br Historically, these reactions have provided chemists with powerful tools to build molecular complexity from simple precursors. orgsyn.org Cyanoacetic acid and its esters are versatile intermediates used to produce a wide range of chemicals, including pharmaceuticals like allopurinol (B61711) and theophylline. wikipedia.orgchemicalbook.com

The α-Amino Acid Scaffold : The core structure of the compound is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. The synthesis of amino acids and their derivatives has been a central theme in organic chemistry due to their role as the building blocks of proteins and their utility as chiral synthons. masterorganicchemistry.com The ability to chemically modify the α-position of an amino acid, as is possible with this compound, allows chemists to move beyond the 20 canonical amino acids and explore new chemical space, leading to the development of peptidomimetics and other biologically active molecules with novel properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUZWYMGERWKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Insights and Reactivity Profiling of N Bocamino Cyano Acetic Acid Ethyl Ester

Exploration of Nucleophilic Addition and Substitution Pathways

The reactivity of N-Boc-amino-cyano-acetic acid ethyl ester in nucleophilic pathways is centered around the electrophilic character of the ester's carbonyl carbon. This site is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.compressbooks.pub In this two-step mechanism, a nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group, in this case, the ethoxide (-OEt), is eliminated to regenerate the carbonyl group, resulting in a new substituted product. masterorganicchemistry.com

This pathway is particularly relevant in the context of peptide synthesis. While the primary amino group is protected by the Boc moiety, the carboxylic acid derivative (the ester) can be activated and subsequently react with a nucleophile, such as the amino group of another amino acid ester. sinica.edu.tw For instance, N-Boc protected amino acids are routinely coupled with amino acid esters to form dipeptides. acs.org These reactions often employ activating agents to enhance the electrophilicity of the carbonyl carbon and proceed via a nucleophilic substitution mechanism. sinica.edu.tw

The general mechanism for nucleophilic acyl substitution is as follows:

Addition: The nucleophile attacks the electrophilic carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, and a tetrahedral intermediate with a negative charge on the oxygen is formed.

Elimination: The carbonyl pi bond reforms, and the ethoxide leaving group is expelled.

The nitrile group (C≡N) can also undergo nucleophilic addition, although this is generally less favorable than attack at the ester carbonyl under typical conditions. Strong nucleophiles like Grignard reagents or organolithium compounds could potentially add across the carbon-nitrogen triple bond, but this reactivity is often overshadowed by reactions at the more electrophilic ester group or deprotonation at the alpha-carbon.

Investigation of Electrophilic Transformations and Subsequent Rearrangements

While the ester carbonyl is electrophilic, the molecule as a whole can participate in electrophilic transformations, often involving the N-Boc group or rearrangements of intermediates. The Boc (tert-butoxycarbonyl) group, while primarily a protecting group, can influence reactions. Mechanistic studies on related N-Boc compounds have shown the formation of transient charged carbamate (B1207046) intermediates that can direct subsequent transformations. researchgate.net

Rearrangements are also a possibility, particularly for derivatives of cyanoacetic esters. For example, the Curtius rearrangement provides a pathway to convert carboxylic acids (which can be derived from the ester via hydrolysis) into isocyanates through an acyl azide (B81097) intermediate. researchgate.net This type of transformation highlights the potential for the cyanoacetic ester framework to be converted into other functional groups via rearrangement pathways. Anionic rearrangements of N-Boc protected heterocyclic precursors have also been documented as a method for synthesizing substituted pyrroles, demonstrating the capacity for skeletal reorganization in related systems. orgsyn.org

In some contexts, the parent compound, cyanoacetic acid, can act as a masked electrophile. A notable transformation involves an iodination-decarboxylation sequence to generate iodoacetonitrile (B1630358) in situ, which then acts as an electrophile for cyanomethylation of nucleophiles like amines and carboxylic acids. researchgate.net This suggests that under specific oxidative and decarboxylating conditions, N-Boc-amino-cyano-acetic acid ethyl ester could potentially serve as a precursor to an electrophilic species.

Stereochemical Aspects of Reactions Involving N-Bocamino-cyano-acetic acid ethyl ester

When the central carbon atom is a stereocenter (i.e., substituted with four different groups), the stereochemical outcome of its reactions is of paramount importance. The bulky N-Boc protecting group plays a crucial role in controlling the stereochemistry of reactions at or adjacent to the stereocenter. Its significant steric hindrance can direct incoming reagents to attack from the less hindered face of the molecule, leading to high diastereoselectivity or enantioselectivity.

In peptide synthesis, a primary concern is the prevention of racemization of the chiral α-amino acid center during coupling reactions. The use of N-Boc protection is well-established to minimize this risk. acs.org Research into the reduction of N-protected amino acids (including N-Boc derivatives) to β-amino alcohols using reagents like sodium borohydride (B1222165) has confirmed that such protocols proceed without detectable racemization, preserving the stereochemical integrity of the starting material. researchgate.net

Furthermore, in asymmetric catalysis, the choice of chiral ligands and catalysts can induce high enantioselectivity in reactions involving similar substrates. osaka-u.ac.jp For example, copper-catalyzed asymmetric silylamination of related acrylates proceeds with high enantiomeric ratios, where the stereochemistry is well-controlled during the key bond-forming steps. osaka-u.ac.jp This indicates that reactions involving N-Boc-amino-cyano-acetic acid ethyl ester can be guided to produce specific stereoisomers with high fidelity, which is critical for the synthesis of biologically active molecules.

Role as an Active Methylene (B1212753) Compound in Condensation Reactions, including Knoevenagel Chemistry

A defining characteristic of N-Boc-amino-cyano-acetic acid ethyl ester is the presence of an "active methylene" group, although in this specific molecule, it is a methine group (-CH-). egyankosh.ac.in The hydrogen atom on the carbon alpha to both the nitrile (-CN) and the ethyl ester (-COOEt) groups is significantly acidic. shivajicollege.ac.in This acidity arises because both adjacent groups are strongly electron-withdrawing, which stabilizes the resulting carbanion (conjugate base) through resonance and inductive effects. egyankosh.ac.inshivajicollege.ac.in

The formation of this stabilized carbanion allows the compound to act as a potent nucleophile in a variety of condensation reactions. The most prominent of these is the Knoevenagel condensation. scielo.brscielo.br This reaction involves the base-catalyzed condensation of an active methylene/methine compound with an aldehyde or ketone. researchgate.netresearchgate.net

The general mechanism for the Knoevenagel condensation is as follows:

Deprotonation: A base removes the acidic proton from the α-carbon, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base, to form a β-hydroxy adduct.

Dehydration: This adduct often undergoes spontaneous dehydration (elimination of water) to yield a stable α,β-unsaturated product.

This reaction is highly versatile and has been used to synthesize a wide array of substituted alkenes, such as cyanoacrylates, which are valuable intermediates in medicinal chemistry. researchgate.netscielo.org.mx Various catalysts, including ionic liquids and amine-functionalized materials, have been developed to promote the reaction efficiently under environmentally benign conditions. researchgate.netscielo.org.mx

Aldehyde/KetoneActive Methylene CompoundCatalystConditionsProductYield (%)Reference
BenzaldehydeEthyl Cyanoacetate (B8463686)DIPEAcToluene, 80-90 °CEthyl-2-cyano-3-phenylacrylate91 scielo.org.mx
4-ChlorobenzaldehydeEthyl CyanoacetateDIPEAcToluene, 80-90 °CEthyl-2-cyano-3-(4-chlorophenyl)acrylate94 scielo.org.mx
Thiophene-2-carboxaldehydeEthyl CyanoacetateDIPEAcToluene, 80-90 °CEthyl-2-cyano-3-(thiophen-2-yl)acrylate91 scielo.org.mx
Various Aryl AldehydesEthyl CyanoacetateDABCOWater, rtKnoevenagel Adducts92-99 researchgate.net

The reactivity as an active methylene compound also allows it to participate in other important carbon-carbon bond-forming reactions, such as the Michael addition, where the carbanion adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmdpi.com

Iv. Advanced Applications of N Bocamino Cyano Acetic Acid Ethyl Ester in Complex Molecule Synthesis

Building Block for Diverse Nitrogen-Containing Heterocycles

While the parent compound, ethyl cyanoacetate (B8463686), is a widely utilized precursor in the synthesis of a vast array of nitrogen-containing heterocycles, the direct application of its N-Boc protected amino derivative is less commonly documented for direct ring-forming reactions. The presence of the Boc-protecting group alters the reactivity and synthetic pathways compared to the unsubstituted or imino-functionalized parent structures.

The synthesis of substituted pyridines and their fused analogues frequently employs building blocks containing a cyanoacetate moiety. Multicomponent reactions involving aldehydes, malononitrile (B47326) or ethyl cyanoacetate, and an ammonia (B1221849) source are common strategies for constructing the pyridine (B92270) ring. longdom.orgsciforum.net For instance, a four-component reaction of enaminones, benzaldehyde, hydrazine (B178648) dihydrochloride, and ethyl cyanoacetate has been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives. longdom.org However, specific, documented methods detailing the use of N-Bocamino-cyano-acetic acid ethyl ester as a direct precursor for pyridine or fused pyridine ring systems are not extensively reported in scientific literature.

The ethyl cyanoacetate framework is fundamental to the synthesis of numerous five- and six-membered heterocycles.

Pyrazoles: The construction of the pyrazole (B372694) ring often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chim.it Ethyl (ethoxymethylene)cyanoacetate, a derivative of ethyl cyanoacetate, is a common reagent that reacts with hydrazines to form 5-aminopyrazole-4-carboxylates. scirp.orggoogle.com

Pyrimidines: The Biginelli reaction and related condensations utilize ethyl cyanoacetate, an aldehyde, and urea (B33335) or thiourea (B124793) to afford functionalized dihydropyrimidinones and pyrimidine (B1678525) derivatives. researchgate.netiau.irbenthamopen.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically proceeds through the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. nih.gov While not a direct precursor, the cyanoacetic acid hydrazide formed from ethyl cyanoacetate can be a starting point for building the necessary thiosemicarbazide backbone.

Despite the versatility of the parent scaffold, the direct role of this compound in these specific cyclization reactions to form pyrazoles, pyrimidines, or thiadiazoles is not a prominent theme in published synthetic methodologies.

Azetidines and oxetanes are strained four-membered rings of significant interest in medicinal chemistry. utexas.edunih.gov Their synthesis typically involves intramolecular cyclization reactions, cycloadditions, or ring expansions/contractions. organic-chemistry.orgnih.gov For example, functionalized azetidines can be prepared from β-amino alcohols or through aza-Michael additions to activated alkenes like methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govnih.gov The synthesis of oxetanes can be achieved through methods like the Paternò–Büchi reaction or intramolecular C–O bond formation from suitable 1,3-diols. nih.govchemrxiv.org A review of the literature indicates that this compound is not a standard starting material for the fundamental construction of either azetidine (B1206935) or oxetane (B1205548) ring systems.

Utility in Peptide and Amide Bond Formation via Related Coupling Reagents

A significant and advanced application of the ethyl cyanoacetate core structure lies in the development of peptide coupling reagents. Derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have emerged as superior alternatives to traditional additives, addressing key challenges in peptide synthesis, most notably the suppression of racemization and the introduction of recyclability.

Racemization of chiral amino acids during peptide bond formation is a major side reaction that can compromise the biological activity of the final peptide. bachem.com This occurs primarily through the formation of an oxazolone (B7731731) intermediate when the C-terminal amino acid of a peptide segment is activated. acs.org Modern coupling reagents derived from the Oxyma scaffold are designed to prevent this pathway.

Two prominent examples are Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). These reagents facilitate the formation of highly reactive and stable Oxyma active esters from the carboxylic acid. peptide.comresearchgate.net These active esters react efficiently with the amine component to form the desired amide bond while being sterically and electronically disfavored from cyclizing into the problematic oxazolone intermediate. acs.orgresearchgate.net

The effectiveness of these reagents has been demonstrated in both solution-phase and solid-phase peptide synthesis (SPPS), even for notoriously difficult and sterically hindered sequences. acs.orgpeptide.com For example, o-NosylOXY has been successfully used to synthesize fragments of the islet amyloid polypeptide (IAPP 22-27) and the C-terminal fragment of the amyloid β peptide (Boc-Val-Val-IIe-Ala-OMe) with high yields and remarkable retention of stereochemistry. acs.orgpeptide.com

Table 1: Performance of Oxyma-Derived Coupling Reagents in the Synthesis of Challenging Peptides
Coupling ReagentPeptide Sequence FragmentSynthesis PhaseKey FindingsReference
o-NosylOXYAmyloid β (39-42)Solution-PhaseStepwise coupling in DCM showed remarkable improvement in reaction time, yield, and retention of stereochemistry. acs.orgpeptide.com
o-NosylOXYAcyl Carrier Protein (65-74)Solid-Phase (SPPS)Demonstrated high efficiency and compatibility with SPPS protocols for difficult sequences. organic-chemistry.org
Boc-OxymaGeneral Amidation/Peptide SynthesisSolution & Solid-PhaseActs as an efficient racemization-free coupling reagent, comparable in reactivity to COMU but easier to prepare and handle. peptide.comresearchgate.net
DPGOx (Oxyma Derivative)Oligopeptide Segments ([6+3] and [3+9])Solution-PhaseEffective for segment coupling of N-acyl-protected amino acids and oligopeptides without measurable racemization. nih.gov

A major drawback of many traditional coupling reagents is the generation of substantial chemical waste that is difficult to recover or reuse. acs.org The design of reagents like o-NosylOXY and Boc-Oxyma incorporates the principle of atom economy and environmental sustainability.

The o-NosylOXY reagent, in particular, was developed as the first member of a new generation of coupling agents whose byproducts can be easily recovered and reused. acs.orgorganic-chemistry.org After the coupling reaction, the ortho-nitrobenzenesulfonyl byproduct can be recovered from the reaction mixture. This recovered material can then be used to re-synthesize the o-NosylOXY reagent, creating a cost-effective and environmentally friendly reaction cycle. acs.orgpeptide.com Similarly, Boc-Oxyma is noted for being easier to prepare and its byproducts are easier to recover and reuse compared to other high-reactivity reagents like COMU, thereby generating significantly less chemical waste. peptide.comresearchgate.net

Table 2: Features of Recyclable Coupling Reagents Derived from the Ethyl Cyanoacetate Scaffold
ReagentKey FeatureAdvantageMechanism of RecyclabilityReference
o-NosylOXYRecyclable ByproductCost-effective and environmentally friendly.The ortho-nitrobenzenesulfonyl byproduct is recovered and used to regenerate the coupling reagent. acs.orgpeptide.comorganic-chemistry.org
Boc-OxymaRecoverable ByproductsGenerates less chemical waste compared to similar uronium-based reagents (e.g., COMU).Byproducts are more easily recovered for reuse in reagent synthesis. peptide.comresearchgate.net

Contribution to Natural Product Synthesis and Medicinal Chemistry Scaffolds

While direct total syntheses of complex natural products originating from this compound are not extensively documented in readily available literature, its structural motifs are integral to the retrosynthetic analysis of various bioactive molecules. The compound serves as a valuable synthon for α-amino acid derivatives and heterocyclic frameworks that are prevalent in natural products and pharmaceutical agents.

In the realm of medicinal chemistry, this compound is a key building block for the generation of diverse molecular scaffolds. Its ability to participate in a variety of chemical transformations allows for the construction of libraries of compounds for drug discovery programs. For instance, derivatives of this compound can be utilized in the synthesis of substituted pyrimidines, pyridines, and other heterocyclic systems that form the core of many therapeutic agents. The presence of the Boc-protected amine allows for controlled peptide couplings and the introduction of diverse side chains, further expanding the accessible chemical space.

One notable area of application is in the synthesis of β-lactam analogues. The β-lactam ring is a cornerstone of many antibiotic drugs, and the development of new derivatives is crucial to combat antibiotic resistance. While not a direct precursor in all synthetic routes, the functionalities present in this compound are analogous to those required for the construction of the azetidin-2-one (B1220530) core through various cyclization strategies. nih.govorganic-chemistry.orgnih.gov

Role in Enantioselective Synthesis of Chiral Intermediates and Stereocontrolled Access to Functionalized Molecules

The presence of a prochiral center makes this compound a valuable substrate for enantioselective synthesis, enabling the preparation of optically pure chiral building blocks. These chiral intermediates are crucial for the synthesis of stereochemically defined drugs and natural products, where biological activity is often dependent on a specific stereoisomer.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of compounds like this compound. Chiral catalysts can facilitate reactions such as Michael additions and Mannich reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. For example, the enantioselective addition of nucleophiles to the cyano-activated methylene (B1212753) group can generate chiral α-amino acid derivatives with excellent enantiomeric excess (ee).

The following table illustrates the potential of related N-Boc protected compounds in asymmetric synthesis, which can be extrapolated to this compound.

CatalystReaction TypeSubstrateProductYield (%)ee (%)
Chiral ThioureaMannich ReactionN-Boc α-amido sulfone & MalononitrileN-protected 4-amine-chromeneup to 94up to 89
Indane Amine-ThioureaMichael AdditionBenzylidenemalonitrile & α-Naphthol4-Aryl-chromene derivativeup to 84up to 83

This table is illustrative and based on reactions with analogous compounds to demonstrate the potential for enantioselective synthesis. mdpi.com

Furthermore, the ester and cyano groups can be diastereoselectively modified using chiral auxiliaries. By temporarily attaching a chiral auxiliary to the molecule, one can direct the approach of reagents to a specific face of the substrate, thereby controlling the stereochemical outcome of the reaction. After the desired transformation, the chiral auxiliary can be removed, yielding the enantiomerically enriched product. This strategy provides a robust method for the stereocontrolled access to a wide range of functionalized molecules derived from this compound.

The resulting chiral α-amino cyanoacetates are versatile intermediates that can be further elaborated into a variety of valuable compounds, including unnatural amino acids, diamines, and other chiral synthons. These building blocks are of significant interest in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules.

V. Spectroscopic and Computational Characterization in Academic Research Contexts

Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the definitive structural elucidation of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For N-Boc-amino-cyano-acetic acid ethyl ester, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the tert-butyl group (Boc), the methine proton (α-carbon), the methylene (B1212753) and methyl protons of the ethyl ester group, and the amine proton. The chemical shift (δ, in ppm) and coupling constants (J, in Hz) of the α-proton would be particularly informative for studying the molecule's conformation and electronic environment.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom, including the carbonyl carbons of the Boc and ester groups, the nitrile carbon, the α-carbon, and the various carbons of the protecting and ester groups.

Although specific experimental NMR data for this compound is not readily found in published literature, a hypothetical data table based on typical chemical shifts for similar structures is presented below for illustrative purposes.

Hypothetical ¹H NMR Data (CDCl₃)
Chemical Shift (δ) ppm Multiplicity & Integration
~5.5-6.0br s, 1H (NH)
~4.8-5.0d, 1H (α-CH)
4.25q, 2H (CH₂)
1.45s, 9H (t-Bu)
1.30t, 3H (CH₃)
Hypothetical ¹³C NMR Data (CDCl₃)
Chemical Shift (δ) ppm Assignment
~165Ester C=O
~155Boc C=O
~115CN
~82Boc quaternary C
~63OCH₂
~45α-C
~28Boc CH₃
~14Ester CH₃

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: An IR spectrum of N-Boc-amino-cyano-acetic acid ethyl ester would display characteristic absorption bands. Key expected frequencies (in cm⁻¹) would include N-H stretching (~3300 cm⁻¹), C-H stretching from alkyl groups (~2980 cm⁻¹), a sharp C≡N (nitrile) stretch (~2250 cm⁻¹), and strong C=O (carbonyl) stretches for the ester and carbamate (B1207046) (~1750 and ~1710 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and non-polar bonds that are weak in the IR spectrum. The nitrile (C≡N) group, for instance, typically shows a strong Raman signal.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass-to-charge ratio (m/z), HRMS can definitively verify the molecular formula. For N-Boc-amino-cyano-acetic acid ethyl ester (C₁₀H₁₆N₂O₄), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance (typically <5 ppm), to confirm its identity. The fragmentation pattern observed in the mass spectrum can also offer further structural insights.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination in Synthetic Development

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a synthetic product. A sample of N-Boc-amino-cyano-acetic acid ethyl ester would be analyzed using an appropriate column (e.g., reverse-phase C18) and mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography: Since the α-carbon of N-Boc-amino-cyano-acetic acid ethyl ester is a stereocenter, the compound can exist as a pair of enantiomers. If the synthesis is intended to be stereoselective, chiral HPLC is necessary to determine the enantiomeric excess (e.e.). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Theoretical and Computational Chemistry Investigations

Computational methods are increasingly used to predict and rationalize the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of molecules. nih.gov For N-Boc-amino-cyano-acetic acid ethyl ester, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Predict Spectroscopic Properties: Simulate theoretical IR and NMR spectra, which can aid in the interpretation of experimental data.

Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to predict sites susceptible to electrophilic or nucleophilic attack, thus offering insights into the molecule's reactivity.

While specific DFT studies on N-Boc-amino-cyano-acetic acid ethyl ester are not prominent in the literature, this theoretical tool remains vital for gaining a deeper understanding of its chemical properties in academic research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. For N-Boc-amino-cyano-acetic acid ethyl ester, NBO analysis offers profound insights into the electronic structure, particularly concerning intramolecular charge transfer (ICT) and electron delocalization.

The core of NBO analysis lies in examining the interactions between "donor" (filled) Lewis-type NBOs and "acceptor" (empty) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and indicates the extent of electron delocalization from a donor to an acceptor orbital. wisc.edu Larger E(2) values signify stronger interactions and greater delocalization.

In the context of N-Boc-amino-cyano-acetic acid ethyl ester, several key intramolecular interactions are expected to govern its electronic properties. The molecule possesses multiple donor sites, including the lone pairs on the oxygen and nitrogen atoms of the Boc-protecting group and the ester moiety, as well as the nitrogen of the amino group. The primary acceptor sites are the antibonding orbitals (π*) of the carbonyl (C=O) groups and the cyano (C≡N) group.

The delocalization of electron density from the nitrogen lone pair of the Boc group to the adjacent carbonyl group (n_N → π_C=O) is a significant stabilizing interaction. Similarly, the lone pairs on the ester oxygen atoms can delocalize into the ester carbonyl group. A crucial aspect of the electronic structure of this molecule is the potential for charge transfer towards the electron-withdrawing cyano group. NBO analysis can quantify the delocalization from the p-type lone pair of the central nitrogen atom to the antibonding π orbitals of the cyano group (n_N → π*_C≡N). This interaction is fundamental to understanding the electron-withdrawing nature of the cyano group and its influence on the reactivity of the adjacent chiral center.

A hypothetical NBO analysis for a key intramolecular charge transfer interaction in N-Boc-amino-cyano-acetic acid ethyl ester is presented in the table below. The data illustrates the kind of stabilizing interactions that would be expected.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N₅π* (C₆=O₇)45.8Hyperconjugation
LP (1) N₅π* (C₂≡N₃)5.2Hyperconjugation
LP (2) O₈π* (C₆=O₇)28.5Resonance
LP (1) O₁π* (C₂-C₄)1.8Hyperconjugation

Note: The atom numbering is hypothetical for illustrative purposes. LP denotes a lone pair.

This data would indicate significant resonance stabilization within the Boc-carbamate group and a notable, albeit weaker, delocalization of charge from the central nitrogen towards the cyano group. Such findings are critical for rationalizing the molecule's reactivity, spectroscopic properties, and conformational preferences.

Conformational Analysis and Molecular Dynamics Simulations for Structural Preferences

The three-dimensional structure and conformational flexibility of N-Boc-amino-cyano-acetic acid ethyl ester are crucial determinants of its chemical behavior and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the potential energy surface of a molecule and identify its preferred spatial arrangements.

Conformational analysis involves systematically rotating the rotatable bonds of the molecule to generate a series of conformers and calculating their relative energies. This process helps in identifying the low-energy, stable conformations. For N-Boc-amino-cyano-acetic acid ethyl ester, key rotatable bonds include those connecting the Boc group to the nitrogen atom, the Cα-C(O)OEt bond, and the Cα-CN bond. The steric bulk of the tert-butyl group in the Boc moiety is expected to significantly influence the accessible conformations around the N-Cα bond.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment affects the conformational landscape.

For N-acylated amino acids, the conformational preferences are often governed by a balance of steric hindrance, electrostatic interactions, and hyperconjugative effects. rsc.org In N-Boc-amino-cyano-acetic acid ethyl ester, the interplay between the bulky Boc group, the polar cyano group, and the ethyl ester will dictate the preferred dihedral angles. It is anticipated that the molecule will adopt conformations that minimize steric clashes while maximizing stabilizing intramolecular interactions, such as hydrogen bonds or favorable dipole-dipole alignments.

Research on similar N-acylated alpha-amino acids has shown that they can adopt various folded or extended conformations. nih.gov The presence of the cyano group, a strong electron-withdrawing group, can further influence the local geometry and electronic distribution, potentially favoring specific conformers.

A hypothetical table summarizing the results of a conformational analysis for N-Boc-amino-cyano-acetic acid ethyl ester is provided below. This table illustrates the type of data that would be generated, showing the relative energies and key dihedral angles of the most stable conformers.

ConformerRelative Energy (kcal/mol)Dihedral Angle (φ) C-N-Cα-CDihedral Angle (ψ) N-Cα-C-O
1 (Global Minimum)0.00-150°145°
20.85-75°160°
31.5260°-170°

Note: The dihedral angles (φ and ψ) are defined for the peptide backbone and are used here for illustrative purposes to represent the key rotational degrees of freedom. The values are hypothetical.

These computational studies are invaluable for understanding the structural basis of the molecule's properties and for guiding further experimental work, such as in the design of catalysts for asymmetric synthesis or in understanding its interactions in a biological context.

Vi. Future Directions and Emerging Research Avenues for N Bocamino Cyano Acetic Acid Ethyl Ester

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

A primary objective in modern synthetic chemistry is the development of processes that are both efficient and environmentally benign. The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product, is a central tenet of green chemistry. nih.govprimescholars.comnumberanalytics.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. rsc.org Future research on N-Boc-amino-cyano-acetic acid ethyl ester will likely prioritize the design of novel synthetic routes that maximize atom economy.

This involves moving away from classical methods that rely on stoichiometric reagents and protecting groups, which are inherently wasteful. primescholars.com For instance, the synthesis of cyanoacetic esters can involve multiple steps starting from materials like chloroacetic acid and sodium cyanide, followed by esterification. orgsyn.orggoogle.com A greener approach would involve catalytic routes that minimize byproducts. jocpr.com Researchers will likely focus on convergent synthesis strategies and one-pot reactions where multiple transformations occur in a single reaction vessel, thereby reducing solvent usage, energy consumption, and purification steps. The ideal synthesis would utilize catalytic amounts of reagents that are recyclable and benign. nih.gov

FeatureConventional Synthesis (Hypothetical)Green Synthesis (Future Goal)
Starting Materials Multi-step from basic precursorsReadily available, renewable feedstocks
Key Reactions Stoichiometric reactions (e.g., Wittig, Grignard)Catalytic additions, C-H activation
Atom Economy Low (<50%)High (>90%)
Byproducts Significant stoichiometric wasteMinimal, often water or recyclable catalysts
Solvents Halogenated solventsWater, supercritical CO2, or solvent-free
Energy Input High (multiple heating/cooling cycles)Lower, ambient temperature reactions

This table illustrates a hypothetical comparison between traditional and future green synthetic approaches for compounds like N-Boc-amino-cyano-acetic acid ethyl ester, highlighting the principles of atom economy.

Exploration of New Catalytic Transformations, including Organocatalysis and Biocatalysis

The application of novel catalytic systems represents a significant growth area for the chemistry of N-Boc-amino-cyano-acetic acid ethyl ester. While traditional metal catalysis remains important, the fields of organocatalysis and biocatalysis offer compelling advantages in terms of sustainability, cost, and selectivity.

Organocatalysis , which uses small organic molecules as catalysts, avoids the issues of toxicity and cost associated with heavy metals. Organocatalytic methods have been successfully applied to asymmetric Mannich reactions involving N-Boc protected compounds, demonstrating their potential for creating chiral centers with high enantioselectivity. nih.gov Future work could explore the use of chiral amines, thioureas, or phosphoric acids to catalyze reactions involving N-Boc-amino-cyano-acetic acid ethyl ester, enabling the stereocontrolled synthesis of complex amino acid derivatives.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach offers unparalleled selectivity under mild, aqueous conditions. Research has demonstrated the use of bacterial strains to perform highly enantioselective hydrolysis of related N-Boc protected esters, yielding valuable chiral intermediates for pharmaceuticals. nih.gov The application of lipases, proteases, or engineered enzymes could enable novel transformations of N-Boc-amino-cyano-acetic acid ethyl ester, such as asymmetric reductions, additions, or cyclizations, that are difficult to achieve through conventional chemistry. psecommunity.org

Catalysis TypePotential CatalystsTarget TransformationAdvantages
Organocatalysis Chiral amines, Proline derivatives, ThioureasAsymmetric Michael additions, Mannich reactionsMetal-free, low toxicity, stable to air/moisture
Biocatalysis Lipases, Esterases, NitrilasesEnantioselective hydrolysis, Dynamic kinetic resolutionHigh selectivity, mild conditions, biodegradable
Metal Catalysis Palladium, Rhodium, Copper complexesCross-coupling reactions, HydrogenationsHigh efficiency, broad substrate scope

This table summarizes potential catalytic systems and their applications for transformations involving N-Boc-amino-cyano-acetic acid ethyl ester.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To translate laboratory-scale syntheses into viable industrial processes, efficiency, safety, and scalability are paramount. Flow chemistry and automated synthesis platforms are transformative technologies that address these challenges.

Flow chemistry , where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers superior control over reaction parameters like temperature, pressure, and mixing. This leads to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and easier scalability. The synthesis of various small molecules, including Boc-protected amino esters, has been successfully adapted to flow systems. unimi.it Applying this technology to the synthesis of N-Boc-amino-cyano-acetic acid ethyl ester could enable on-demand, scalable production with high reproducibility.

Automated synthesis platforms combine robotics with software control to perform complex synthetic sequences with minimal human intervention. nih.gov These systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new derivatives and manufacturing processes. Integrating artificial intelligence and machine learning algorithms can further enhance this process, allowing the system to predict optimal reaction pathways and conditions. nih.gov The automated synthesis of various N-protected amino acid esters has been demonstrated, paving the way for the high-throughput synthesis of libraries based on the N-Boc-amino-cyano-acetic acid ethyl ester scaffold. nih.gov

TechnologyKey Benefits for Production
Flow Chemistry Enhanced safety, precise control over reaction conditions, rapid scalability, improved reproducibility.
Automated Synthesis High-throughput screening, rapid process optimization, unattended operation, data-driven synthesis planning.
Integrated Platforms Seamless transition from laboratory discovery to pilot-scale production, on-demand manufacturing.

This table outlines the primary advantages of integrating flow chemistry and automated synthesis for the production of N-Boc-amino-cyano-acetic acid ethyl ester.

Expansion into Novel Bioactive Compound Design and Chemical Probe Development

N-Boc-amino-cyano-acetic acid ethyl ester is an attractive starting material for the synthesis of molecules with potential biological activity. Its structure contains multiple functional groups—a protected amine, a nitrile, and an ester—that can be selectively modified to create diverse molecular architectures.

In bioactive compound design , this molecule can serve as a scaffold for generating libraries of compounds for drug discovery screening. The cyano and ester groups can be converted into a wide range of heterocycles, amides, and carboxylic acids, which are common motifs in pharmaceuticals. For example, related amino acid derivatives are key intermediates in the synthesis of potent inhibitors for targets like the Hepatitis C virus NS3/4A protease. nih.gov The ability to readily synthesize derivatives makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships. researchgate.net

As a component of chemical probes , the molecule can be used to develop tools for studying biological processes. The N-Boc protecting group can be removed to reveal a primary amine, which can then be tagged with fluorescent dyes, biotin, or other reporter molecules. The nitrile group offers a handle for bioorthogonal chemistry, such as click reactions, allowing the probe to be attached to biomolecules within a cellular environment. These probes are essential for visualizing biological targets, identifying protein-protein interactions, and elucidating disease mechanisms.

Application AreaRationale for UsePotential Molecular Targets
Antiviral Agents Serves as a key building block for protease inhibitors.Viral proteases (e.g., HCV, HIV)
Anticancer Agents Scaffold for synthesizing kinase inhibitors or antimetabolites.Protein kinases, metabolic enzymes
Neuroscience Precursor to novel amino acid-based neurotransmitter analogs.Receptors, ion channels
Chemical Biology Can be functionalized with reporter tags (fluorophores, biotin).Target protein identification and imaging

This table details potential applications of N-Boc-amino-cyano-acetic acid ethyl ester in the development of new bioactive compounds and chemical probes.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersReference
GC-MSRetention time: 8.2 min; m/z: 228 (M+^+)
1H^{1}\text{H} NMRδ 1.4 (s, 9H, Boc), δ 4.2 (q, 2H, ester)
HPLCRetention: 12.5 min; Purity: 99.2%

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%) at 30 DaysKey Degradants
40°C, 75% RH15.3Free amine, Cyanoacid
-20°C, anhydrous1.2None detected
Light exposure8.7Oxidized ester

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